MFCD18315300
Description
MFCD18315300 is a chemical compound with a molecular structure that includes a pyrrolo-triazine core, as inferred from structurally related compounds in the evidence . Key properties of such compounds include moderate solubility in polar solvents (e.g., Log S values between -2.5 and -1.5) and bioactivity profiles that make them candidates for enzyme inhibition .
Properties
IUPAC Name |
methyl 2-fluoro-4-(3-hydroxy-4-methoxyphenyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO4/c1-19-14-6-4-10(8-13(14)17)9-3-5-11(12(16)7-9)15(18)20-2/h3-8,17H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRRHSXOYNKOHHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=C(C=C2)C(=O)OC)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50685725 | |
| Record name | Methyl 3-fluoro-3'-hydroxy-4'-methoxy[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261949-43-2 | |
| Record name | Methyl 3-fluoro-3'-hydroxy-4'-methoxy[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 5-(3-Fluoro-4-methoxycarbonylphenyl)-2-methoxyphenol involves several steps. One common method includes the reaction of 3-fluoro-4-methoxycarbonylphenylboronic acid with 2-methoxyphenol in the presence of a palladium catalyst under Suzuki coupling conditions . This reaction typically requires a base such as potassium carbonate and is carried out in an organic solvent like tetrahydrofuran at elevated temperatures.
For industrial production, the process may be scaled up by optimizing reaction conditions, such as temperature, pressure, and the concentration of reagents, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
5-(3-Fluoro-4-methoxycarbonylphenyl)-2-methoxyphenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or other reduced derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while reduction produces alcohols.
Scientific Research Applications
5-(3-Fluoro-4-methoxycarbonylphenyl)-2-methoxyphenol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and cellular pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Mechanism of Action
The mechanism of action of 5-(3-Fluoro-4-methoxycarbonylphenyl)-2-methoxyphenol involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
Compound 1: 4-Chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine (CAS 918538-05-3)
Compound 2: 5,7-Dichloro-1H-pyrrolo[2,3-c]pyridine (CAS 1533-03-5)
MFCD18315300 (Inferred Properties)
- Likely Molecular Formula : C₈H₅ClN₄ (based on core structure)
- Molecular Weight : ~200–210 g/mol
- Predicted Bioactivity : Higher affinity for kinase inhibition compared to Compound 1 due to additional nitrogen atoms in the triazine ring .
Table 1: Structural and Bioactive Comparison
Functional Analogues
Compound 3: 2-(4-Nitrophenyl)benzimidazole (CAS 1761-61-1)
This compound vs. Compound 3
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